

FR 64822: A Technical Whitepaper on a Novel Non-Opioid Analgesic

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Compound of Interest

Compound Name: FR 64822

Cat. No.: B1674032

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Abstract

FR 64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid compound with demonstrated antinociceptive properties. This document provides a comprehensive technical overview of **FR 64822**, including its discovery, mechanism of action, and pharmacological data. The core of its analgesic effect is attributed to the indirect stimulation of dopamine D2 receptors, a mechanism distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper consolidates the available scientific data, presents it in a structured format, and offers detailed experimental methodologies for the key studies cited, aiming to serve as a foundational resource for researchers in pain management and neuropharmacology.

Discovery and History

FR 64822 was developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma). The "FR" designation in its name is consistent with the nomenclature used by Fujisawa for their investigational compounds. While the specific date and lead scientists for its discovery are not extensively documented in publicly available literature, the primary research elucidating its pharmacological profile points to work done to identify novel non-opioid analgesics.

Chemical Properties

Property	Value
IUPAC Name	N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine
Molecular Formula	C ₁₁ H ₁₄ N ₄ O
Molecular Weight	218.26 g/mol
Chemical Structure	(A specific chemical structure diagram would be placed here in a full whitepaper)

Pharmacological Data

The primary pharmacological activity of **FR 64822** is its antinociceptive effect, which has been quantified in preclinical models. The available quantitative data is summarized below.

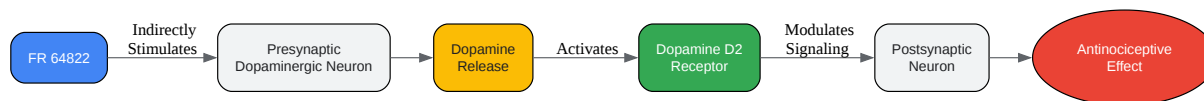
Assay	Species	Route of Administration	ED ₅₀	Citation
Acetic Acid Writhing Test	Mice	Oral (p.o.)	1.8 mg/kg	[1]

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Mechanism of Action: Indirect Dopamine D2 Receptor Stimulation

The analgesic properties of **FR 64822** are not mediated by opioid receptors. Instead, research strongly indicates that the compound works through the dopaminergic system. Specifically, it is proposed to act as an indirect agonist of the dopamine D2 receptor.[1] This conclusion is supported by a series of pharmacological challenge studies.

The proposed signaling pathway is visualized in the diagram below:



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Caption: Proposed mechanism of action for **FR 64822**.

Experimental Protocols

The following are detailed methodologies for the key experiments that have been cited in the characterization of **FR 64822**.

Acetic Acid-Induced Writhing Test

This assay is a model of visceral pain and is used to evaluate the efficacy of analgesics.

- Animals: Male ICR mice.
- Procedure:
 - Animals are fasted for a minimum of 3 hours prior to the experiment.
 - **FR 64822** is administered orally (p.o.) at varying doses. A vehicle control group receives the same volume of the vehicle used to dissolve **FR 64822**.
 - After a predetermined absorption period (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
 - Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
 - The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a set period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.

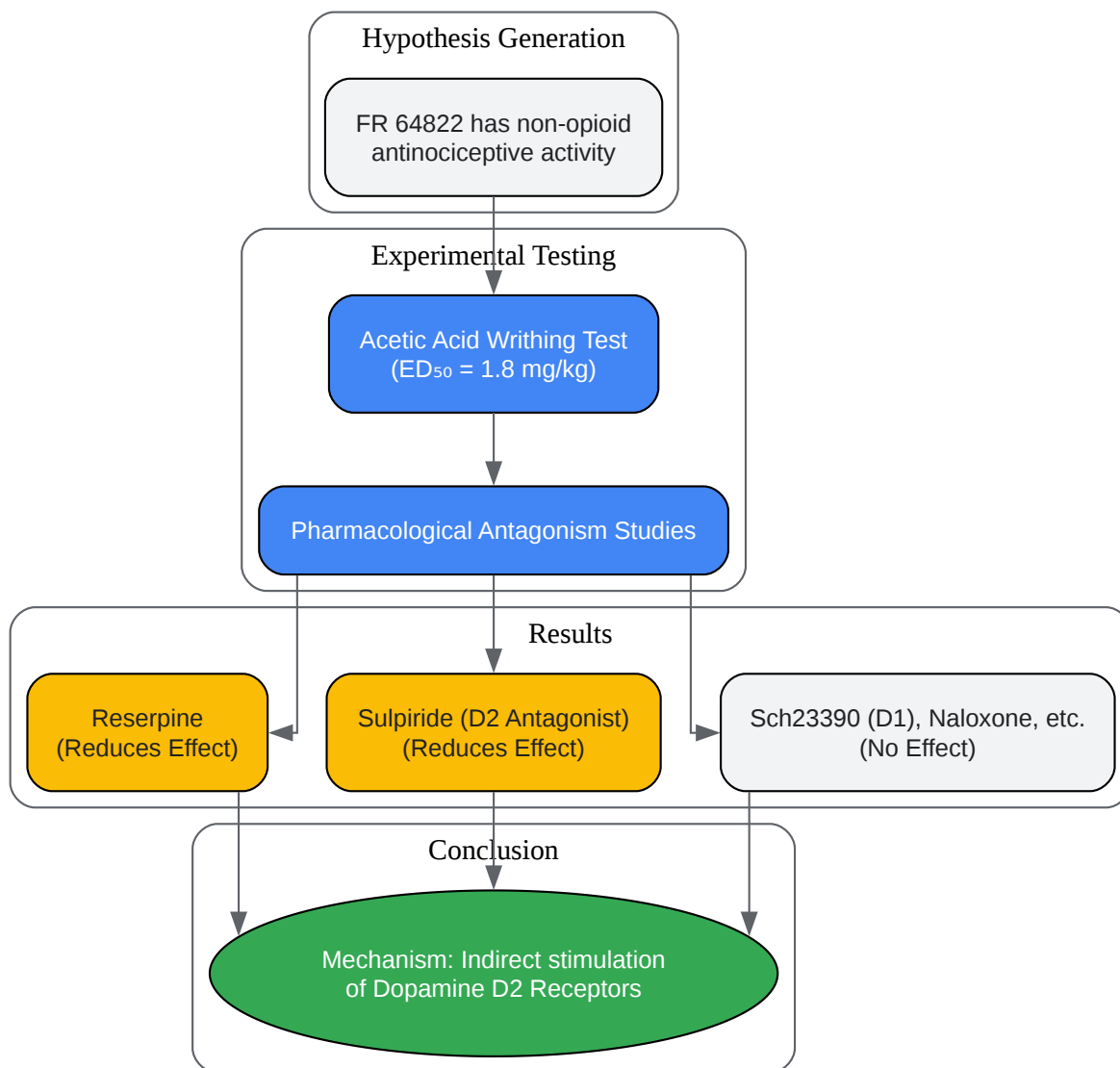
- **Data Analysis:** The percentage of inhibition of writhing for each dose group is calculated relative to the vehicle control group. The ED₅₀ is then determined using a suitable statistical method, such as probit analysis.

Pharmacological Antagonism Studies

These experiments were crucial in elucidating the mechanism of action of **FR 64822**.

- **Animals:** Male ICR mice.
- **Procedure:**
 - A separate group of animals is pretreated with a specific receptor antagonist prior to the administration of **FR 64822**. The antagonists used include:
 - Reserpine: A monoamine depletor.
 - Sulpiride: A selective dopamine D2 receptor antagonist.
 - Sch23390: A selective dopamine D1 receptor antagonist.
 - p-Chlorophenylalanine: A serotonin synthesis inhibitor.
 - Yohimbine: An α 2-adrenergic receptor antagonist.
 - Naloxone: An opioid receptor antagonist.
 - Following the antagonist pretreatment period, **FR 64822** is administered at a dose known to produce a significant antinociceptive effect (e.g., a dose close to the ED₅₀).
 - The acetic acid-induced writhing test is then performed as described in section 5.1.
- **Data Analysis:** The number of writhes in the antagonist-pretreated groups is compared to the group that received **FR 64822** alone. A significant reversal of the antinociceptive effect by a specific antagonist suggests the involvement of that particular neurotransmitter system in the action of **FR 64822**.

The logical workflow for the mechanism of action studies is depicted in the following diagram:



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Caption: Experimental workflow for elucidating the mechanism of **FR 64822**.

Synthesis

A detailed, publicly available synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine (**FR 64822**) has not been identified in the current body of scientific literature. Pharmaceutical companies often protect the synthesis of their novel compounds through patents, which may not always be readily accessible or may be part of broader filings.

Future Directions

The unique mechanism of action of **FR 64822** presents a promising avenue for the development of novel analgesics. Future research should focus on:

- **Comprehensive Pharmacokinetic and Pharmacodynamic Profiling:** A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of **FR 64822** is necessary.
- **Receptor Binding Affinity Studies:** Quantitative analysis of the binding affinity of **FR 64822** to dopamine D2 receptors and other potential off-target receptors will provide a more complete understanding of its pharmacological profile.
- **Efficacy in Other Pain Models:** Evaluating the effectiveness of **FR 64822** in models of neuropathic and inflammatory pain would broaden its potential therapeutic applications.
- **Safety and Toxicology Studies:** Comprehensive safety and toxicology studies are required to assess the therapeutic index and potential adverse effects of **FR 64822**.

Conclusion

FR 64822 is a novel non-opioid antinociceptive agent with a distinct mechanism of action involving the indirect stimulation of dopamine D2 receptors.^[1] Its efficacy in a preclinical model of visceral pain, coupled with its unique pharmacological profile, makes it a compound of significant interest for the development of new pain therapies. Further research is warranted to fully characterize its therapeutic potential.

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References

- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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